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For Researchers, Scientists, and Drug Development Professionals

Introduction
BI-1347 is a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8

(CDK8) and its close paralog CDK19, with an IC50 of approximately 1 nM.[1][2][3] CDK8 and

CDK19 are key components of the Mediator complex, which plays a crucial role in regulating

gene transcription by linking transcription factors to the RNA polymerase II machinery.[1][2]

Inhibition of CDK8/19 has emerged as a promising therapeutic strategy in oncology. BI-1347
has demonstrated anti-tumor activity in preclinical models, and its mechanism of action

involves the modulation of downstream signaling pathways, including the phosphorylation of

STAT1 at serine 727 (S727).[4][5] These application notes provide a comprehensive guide for

the in vivo use of BI-1347, including dosing, administration, and relevant experimental

protocols.

BI-1347 Signaling Pathway
BI-1347 exerts its effects by inhibiting the kinase activity of the CDK8/19 module within the

Mediator complex. This inhibition prevents the phosphorylation of key downstream targets,

such as STAT1 on serine 727, which is a critical step in the transcriptional activation of

interferon-gamma (IFNγ)-responsive genes.[1][4][6]
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Caption: BI-1347 inhibits CDK8/19, preventing STAT1 S727 phosphorylation and modulating

gene transcription.

In Vivo Dosing and Administration
BI-1347 is orally bioavailable and has shown efficacy in mouse models when administered by

oral gavage.

Preparation of BI-1347 for Oral Administration
The following protocol describes the preparation of a BI-1347 formulation for oral gavage in

mice. This formulation is based on common vehicles used for poorly soluble compounds.
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Materials:

BI-1347 powder

Dimethyl sulfoxide (DMSO)

PEG300 (Polyethylene glycol 300)

Tween-80

Sterile saline (0.9% NaCl) or sterile water (ddH2O)

Sterile tubes and syringes

Protocol:

Stock Solution Preparation: Prepare a clear stock solution of BI-1347 in DMSO. For

example, create a 10 mg/mL stock solution. Ensure the powder is completely dissolved.

Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the

following order:

40% PEG300

5% Tween-80

45% sterile saline or ddH2O

Final Formulation: To prepare the final dosing solution, first add the required volume of the

BI-1347 DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear. Then,

add the Tween-80 and mix again until clear. Finally, add the saline or ddH2O to reach the

final volume. The final concentration of DMSO should be kept low (e.g., 1-5%) to minimize

toxicity. For a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 µL/g, the final

concentration of BI-1347 would be 1 mg/mL.

Administration: Administer the freshly prepared solution to mice via oral gavage using an

appropriate gauge feeding needle.
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In Vivo Dosing Regimen
Animal Model Dose

Administration
Route

Dosing
Schedule

Reference

B16-F10

syngeneic

melanoma mice

10 mg/kg Oral gavage
Once daily for 30

days
[7]

C57BL/6 mice

(for PK/PD)
25 mg/kg Oral Single dose [4]

C57BL/6 mice

(for PK)
1 mg/kg Intravenous Single dose [4]

EMT6 mammary

carcinoma model
10 mg/kg Oral gavage

Intermittent

schedule
[7][8]

MV4-11 mouse

xenograft model
10 mg/kg Not specified Not specified [9]

Pharmacokinetics
BI-1347 exhibits a favorable pharmacokinetic profile in mice, characterized by low clearance

and excellent oral bioavailability.

Parameter Value Animal Model Dosing Reference

Clearance
Low (14% of liver

blood flow)
C57BL/6 mice 1 mg/kg IV [4]

Bioavailability (F) Excellent C57BL/6 mice 25 mg/kg PO [4]

24h Plasma

Concentration

~100-fold >

CDK8 IC50
C57BL/6 mice 25 mg/kg PO [4]

Experimental Protocols
Murine Syngeneic Tumor Model for Efficacy Studies
(B16-F10 Melanoma)
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This protocol describes the establishment of the B16-F10 melanoma model in C57BL/6 mice to

evaluate the in vivo efficacy of BI-1347.

Materials:

B16-F10 murine melanoma cells

C57BL/6 mice (female, 6-8 weeks old)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS), sterile

Trypsin-EDTA

Syringes and needles

Calipers

Protocol:

Cell Culture: Culture B16-F10 cells in complete medium until they reach 70-80% confluency.

Cell Preparation: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in

sterile PBS at a concentration of 2 x 10^6 cells/mL.

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into

the flank of each C57BL/6 mouse.

Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers

every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm^3), randomize the

mice into treatment and vehicle control groups.

Dosing: Administer BI-1347 (e.g., 10 mg/kg, prepared as described above) or vehicle control

via oral gavage daily.
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Efficacy Assessment: Continue treatment and tumor monitoring for a predefined period (e.g.,

21-30 days) or until tumors in the control group reach the predetermined endpoint. Body

weight should be monitored as an indicator of toxicity.

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for

weight measurement and further analysis (e.g., pharmacodynamics).

In Vivo Pharmacodynamic Assessment (STAT1 S727
Phosphorylation)
This protocol outlines the procedure for assessing the in vivo target engagement of BI-1347 by

measuring the phosphorylation of STAT1 at S727 in spleen or tumor tissue.

Materials:

Treated and control mice from the efficacy study

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Tissue homogenizer

Microcentrifuge

BCA protein assay kit

SDS-PAGE gels and Western blot apparatus

Primary antibodies: anti-pSTAT1 (S727) and anti-total STAT1

HRP-conjugated secondary antibody

Chemiluminescence substrate

Protocol:

Tissue Collection: At a specified time point after the final dose (e.g., 6 hours), euthanize the

mice and harvest spleens or tumor tissues.
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Tissue Lysis: Immediately homogenize the tissues in ice-cold lysis buffer.

Protein Extraction: Centrifuge the homogenates at high speed (e.g., 14,000 rpm) at 4°C for

15 minutes. Collect the supernatant containing the protein lysate.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-

PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

d. Incubate the membrane with the primary anti-pSTAT1 (S727) antibody overnight at 4°C. e.

Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect

the signal using a chemiluminescence substrate. g. Strip the membrane and re-probe with

an anti-total STAT1 antibody as a loading control.

Data Analysis: Quantify the band intensities and express the level of pSTAT1 (S727) relative

to the total STAT1 level.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study with BI-1347.
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Caption: Workflow for in vivo efficacy and pharmacodynamic studies of BI-1347.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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